molecular formula C15H14O2 B1268031 2'-Benzyloxyacetophenone CAS No. 31165-67-0

2'-Benzyloxyacetophenone

Cat. No. B1268031
CAS RN: 31165-67-0
M. Wt: 226.27 g/mol
InChI Key: ZJABPUSDYOXUKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2'-benzyloxyacetophenone has been enhanced by microwave irradiated solid–liquid phase transfer catalysis (MISL-PTC), utilizing low power microwave irradiation for the selective O-alkylation of sodium salt of o-hydroxyacetophenone (OHAP) with benzyl chloride. This method, facilitated by the use of tetra-n-butylammonium bromide as a catalyst, significantly improves the reaction rates, demonstrating a 100% selectivity at 80°C and offering advantages over traditional liquid–liquid phase transfer catalysis by eliminating by-product formation and reducing reaction time (Yadav & Bisht, 2004).

Molecular Structure Analysis

The molecular structure of 2'-benzyloxyacetophenone and related compounds has been elucidated through various analytical techniques. For instance, compounds synthesized through general and convenient methods have been structurally characterized by single-crystal X-ray analysis, revealing planar molecular structures packed in a herringbone arrangement. Such detailed structural analysis provides a foundation for understanding the physicochemical properties of these compounds (Takimiya et al., 2005).

Chemical Reactions and Properties

2'-Benzyloxyacetophenone undergoes various chemical reactions, including palladium-catalyzed α-arylation-oxidation with aryl bromides, leading to the synthesis of unsymmetrical benzils. This process illustrates the compound's reactivity and its potential for generating diverse chemical structures. The proposed mechanism suggests a tandem palladium-catalyzed α-arylation and oxidation, highlighting the dual role of aryl bromides as both arylating agents and mild oxidants (Matsuda & Oyama, 2020).

Physical Properties Analysis

The physical properties of 2'-benzyloxyacetophenone derivatives, such as their vibrational, NMR, and quantum chemical attributes, have been extensively studied. For example, the stable geometry, structural parameters, and thermodynamic properties of these compounds have been determined through DFT/B3LYP methods, providing insights into their behavior and reactivity at the molecular level. Such studies are crucial for designing compounds with desired physical and chemical properties (Arjunan et al., 2014).

Chemical Properties Analysis

The chemical properties of 2'-benzyloxyacetophenone, including its reactivity towards various nucleophiles and its role in synthetic chemistry, have been a subject of research. For instance, studies have explored its reactivity in continuous flow reaction systems for synthesizing trichloroacetophenone derivatives, demonstrating its utility in efficient and rapid chemical synthesis (Ko et al., 2018).

Scientific Research Applications

  • Application in Organic Chemistry

    • Summary of the Application : 2’-Benzyloxyacetophenone is used in the α-bromination reaction of carbonyl compounds, which is a significant topic in the field of organic chemistry .
    • Methods of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
    • Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Application in Pharmaceutical Research

    • Summary of the Application : α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .
    • Methods of Application : The specific methods of application in this field would depend on the particular pharmaceutical compound being synthesized. Unfortunately, the source does not provide detailed procedures for this application .
    • Results or Outcomes : The outcomes of these applications would also depend on the specific pharmaceutical compound being synthesized .
  • Application in Microwave-Irradiated Organic Synthesis
    • Summary of the Application : 2’-Benzyloxyacetophenone could potentially be used in microwave-irradiated organic synthesis . Microwave irradiation is a very efficient way to accelerate the course of many organic reactions, producing high yields and higher selectivity, lower quantities of side products and, consequently, easier work-up and purification of the products .
    • Methods of Application : The specific methods of application in this field would depend on the particular organic reaction being carried out. Unfortunately, the source does not provide detailed procedures for this application .
    • Results or Outcomes : The outcomes of these applications would also depend on the specific organic reaction being carried out .
  • General Use in Organic Synthesis
    • Summary of the Application : 2’-Benzyloxyacetophenone is a chemical compound that can be used in various organic synthesis processes .
    • Methods of Application : The specific methods of application in this field would depend on the particular organic synthesis process being carried out. Unfortunately, the sources do not provide detailed procedures for this application .
    • Results or Outcomes : The outcomes of these applications would also depend on the specific organic synthesis process being carried out .

properties

IUPAC Name

1-(2-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJABPUSDYOXUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334376
Record name 2'-Benzyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Benzyloxyacetophenone

CAS RN

31165-67-0
Record name 2'-Benzyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(benzyloxy)phenyl]ethan-1-one
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Synthesis routes and methods I

Procedure details

A mixture of 2′-hydroxyacetophenone (68.1 g, 0.500 mol), benzylbromide (94.1 g, 0.550 mol) and K2CO3 (103 g, 0.750 mol) in acetone (1.0 L) was heated at reflux, and the stirring was continued overnight. After cooled to room temperature, the mixture was concentrated under reduced pressure. The residue was diluted with water, and extracted with ethyl acetate. The separated organic phase was washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude product was purified by distillation under reduced pressure to give 1-[2-(benzyloxy)phenyl]ethanone as a colorless oil. (100 g, yield; 88%)
Quantity
68.1 g
Type
reactant
Reaction Step One
Quantity
94.1 g
Type
reactant
Reaction Step One
Name
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cold (0° C.) solution of 3-benzyloxypicolinonitrile (2.50 g, 11.9 mmmol) in tetrahydrofuran (100 mL) was added dropwise 0.92M methyl magnesium bromide in tetrahydrofuran (150 mL, 138 mmol). The mixture was stirred at 0° C. for 30 minutes and then at room temperature for 4 hrs. The reaction mixture was poured into water (2000 mL) and acidified with 10% sulfuric acid (500 mL). After being stirred for 30 min, the reaction mixture was poured into saturate aqueous NaHCO3 solution slowly and extracted with ethyl acetate. The organic phase was washed with brine, dried over Na2SO4, filtrated, and evaporated. The residue was purified by column chromatography on silica gel (ethyl acetate/n-hexane=1/3) to give 1-(2-benzyloxy-phenyl)-ethanone as a colorless oil (2.49 g, yield; 92%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 1-(2-hydroxy-phenyl)-ethanone (5 g, 0.03672 mole) in DMF (75 mL) was added NaH (60% w/w dispersion in oil) (1.66 g, 0.0416 mole) and the resulting mixture was stirred at ambient temperature for 15 minutes. Benzyl bromide (7.23 g, 0.0422 mole) was then added and the mixture as stirred for an additional 4 hours. The reaction mixture was then quenched with cold aqueous NH4Cl solution and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with water, brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 8.4 g (100%) of 1-(2-benzyloxy-phenyl)-ethanone. LCMS: 227.1 (M+1)+, 84.14%. To a mixture of THF (200 mL) and NaH (60% w/w dispersion in oil) (4.4 g, 0.11 mole) cooled to 0° C. was added diethyl oxalate (10.73 g, 0.07345 mole). The resulting mixture was heated to reflux for 15 minutes. After cooing to ambient temperature, 1-(2-benzyloxy-phenyl)-ethanone (8.3 g, 0.0376 mole) was added dropwise over a period of 45 minutes. The resulting mixture was heated to 55° C. for 30 minutes. The reaction mixture was then quenched with cold aqueous NH4Cl solution and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with water, brine solution, dried over sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography using silica gel 60-120 mesh (4% ethyl acetate in hexane) to afford 8.7 g (71%) of 4-(2-benzyloxy-phenyl)-2,4-dioxo-butyric acid ethyl ester. LCMS: 327.12 (M+1)+, 78.6%. A solution of 4-(2-benzyloxy-phenyl)-2,4-dioxo-butyric acid ethyl ester (3.75 g, 0.01149 mole), acetic acid (20 mL) and hydrazine hydrate (0.632 g, 0.01264 mole) was heated to reflux for 3 hours. The reaction mixture was then poured into iced water basified with saturated aqueous NaHCO3 solution and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 3.703 g (100%) of 5-(2-benzyloxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester. LCMS: 323.13 (M+1)+, 97.14%.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
7.23 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-Benzyloxyacetophenone
Reactant of Route 2
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Reactant of Route 3
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2'-Benzyloxyacetophenone
Reactant of Route 6
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Citations

For This Compound
66
Citations
GD Yadav, PM Bisht - Journal of Molecular Catalysis A: Chemical, 2004 - Elsevier
… 2′-benzyloxyacetophenone at low power inputs and attempts to understand the role of microwaves in enhancement of rates of reaction and selectivities. 2′-Benzyloxyacetophenone …
Number of citations: 23 www.sciencedirect.com
T Horaguchi, C Tsukada, E Hasegawa… - Journal of …, 1991 - Wiley Online Library
… By irradiation о 2-benzyloxyacetophenone in benzene they obtained 2'benzoylacetophenone as a major product which was formed through spiroenol 9(rV = Ph, R2 = H, R3 = CH3) …
Number of citations: 31 onlinelibrary.wiley.com
EM Sharshira, M Okamura, E Hasegawa… - Journal of …, 1997 - Wiley Online Library
… In fact, Wagner et al. reported that photocyclization of 2-benzyloxybenzophenone and 2-benzyloxyacetophenone derivatives in nonpolar benzene revealed high stereoselectivity of a>…
Number of citations: 20 onlinelibrary.wiley.com
K OKUMURA, K KONDO, T OINE… - Chemical and …, 1974 - jstage.jst.go.jp
… In the latter procedure, the direct and convenient synthesis of 2-(2-benzyloxybenzoy1)— acetanilides (8a and 8b) from 2-benzyloxyacetophenone (1) was achieved using aryl iso…
Number of citations: 21 www.jstage.jst.go.jp
T Watanabe, S Katayama, Y Nakashita… - Journal of the Chemical …, 1981 - pubs.rsc.org
Regiopspecific cyclization of the acetal (4g), derived in 5 steps from 2′-benzyloxyacetophenone (3a), gave the pyrone (6a), which was easily converted into 2-methyl-5H-pyrano[3,2-c][…
Number of citations: 4 pubs.rsc.org
S Yamada, Y Oshima, Y Fujita, S Tsuzuki - Tetrahedron Letters, 2019 - Elsevier
… It should be noted that using Bu 4 NF, which was effective for Norrish-Yang cyclization reactions of 2-benzyloxyacetophenone [6], resulted in 2,3,4,5-tetrahydro-1-benzoxepin-3,5-dione …
Number of citations: 4 www.sciencedirect.com
TH Simpson, RS Wright - The Journal of Organic Chemistry, 1961 - ACS Publications
H or COCHa), followed by intermolecular acetylationto give VI and subsequent cyclization. That acetyl migration between non-vicinal hydroxyl groups may occur intermolecularly was …
Number of citations: 11 pubs.acs.org
HM Yang, HR Shin, SH Cho, SC Bang, GY Song… - Bioorganic & Medicinal …, 2007 - Elsevier
… Chalcone 3 was obtained by the reaction of 2-benzyloxyacetophenone and 4-formylbenzoic acid using the same procedure for the preparation 2. Compound 4 was prepared by the …
Number of citations: 86 www.sciencedirect.com
K Ishibashi, K Nakajima, Y Sugioka… - Chemical and …, 1999 - jstage.jst.go.jp
A series of 2-phenylbenzofuran derivatives with a carbamoyl, alkylamino, or alkyloxy group at the 5 or 6 position of the benzofuran ring were synthesized and evaluated for rat and …
Number of citations: 18 www.jstage.jst.go.jp
CA Slabber, CD Grimmer, RS Robinson… - … New Crystal Structures, 2015 - degruyter.com
… 1-[2-(benzyloxy)phenyl]ethanone (2-benzyloxyacetophenone) was prepared by condensation of 2-hydroxyacetophenone with benzyl bromide in refluxing acetone in the presence of an …
Number of citations: 0 www.degruyter.com

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